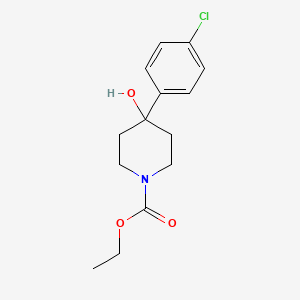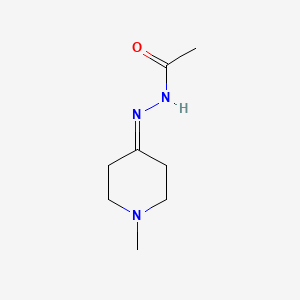![molecular formula C11H14S3 B13746608 [Tris(methylsulfanyl)ethenyl]benzene CAS No. 22946-45-8](/img/structure/B13746608.png)
[Tris(methylsulfanyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(TRIS-METHYLSULFANYL-VINYL)-BENZENE, also known by its chemical formula C11H14S3, is an organic compound characterized by the presence of three methylsulfanyl groups attached to a vinylbenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (TRIS-METHYLSULFANYL-VINYL)-BENZENE typically involves the reaction of vinylbenzene with methylsulfanyl reagents under controlled conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of (TRIS-METHYLSULFANYL-VINYL)-BENZENE may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(TRIS-METHYLSULFANYL-VINYL)-BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols.
Substitution: The vinyl group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of (TRIS-METHYLSULFANYL-VINYL)-BENZENE, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (TRIS-METHYLSULFANYL-VINYL)-BENZENE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, the compound’s derivatives are studied for their potential therapeutic properties. For example, sulfone derivatives have been investigated for their anticancer activities due to their ability to inhibit specific enzymes involved in cancer cell proliferation .
Industry
In the industrial sector, (TRIS-METHYLSULFANYL-VINYL)-BENZENE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .
Wirkmechanismus
The mechanism of action of (TRIS-METHYLSULFANYL-VINYL)-BENZENE and its derivatives involves the interaction with specific molecular targets, such as enzymes or receptors. For instance, sulfone derivatives can covalently modify enzyme active sites, leading to irreversible inhibition. This mechanism is particularly useful in designing targeted therapies for diseases like cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (TRIS-METHYLSULFANYL-VINYL)-BENZENE include:
- (TRIS-METHYLSULFANYL-ETHYL)-BENZENE
- (TRIS-METHYLSULFANYL-PROPYL)-BENZENE
- (TRIS-METHYLSULFANYL-BUTYL)-BENZENE
Uniqueness
What sets (TRIS-METHYLSULFANYL-VINYL)-BENZENE apart from its analogs is the presence of the vinyl group, which provides additional reactivity and versatility in chemical synthesis. This unique feature allows for a broader range of chemical modifications and applications .
Eigenschaften
CAS-Nummer |
22946-45-8 |
|---|---|
Molekularformel |
C11H14S3 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
1,2,2-tris(methylsulfanyl)ethenylbenzene |
InChI |
InChI=1S/C11H14S3/c1-12-10(11(13-2)14-3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
HKVSKEYOVYWNIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C(SC)SC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



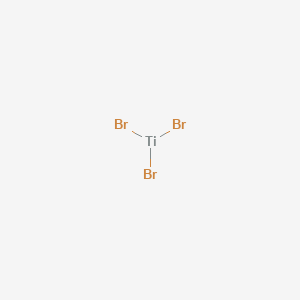
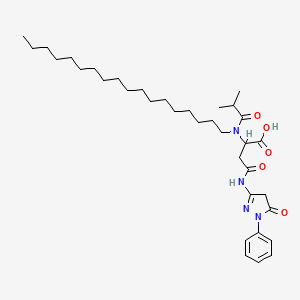
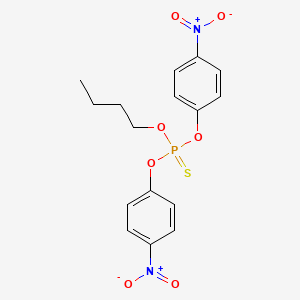
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)
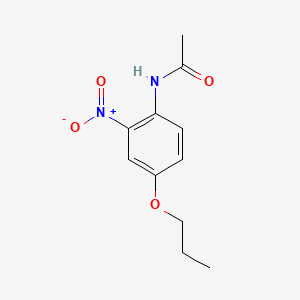
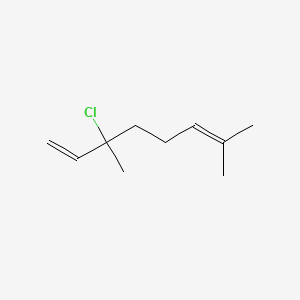
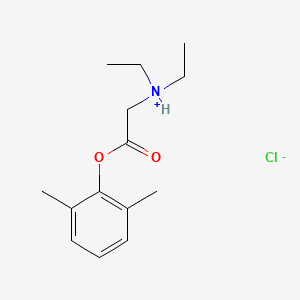
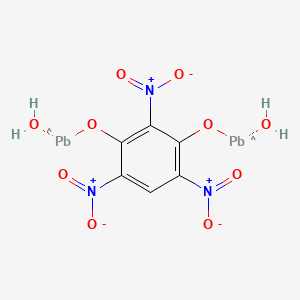

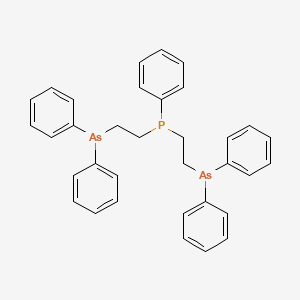
![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
